molecular formula C18H20FN3OS B2431176 [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](pyrrolidin-1-yl)methanone CAS No. 1326830-47-0

[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](pyrrolidin-1-yl)methanone

Cat. No.: B2431176
CAS No.: 1326830-47-0
M. Wt: 345.44
InChI Key: MXKLOTKEWUNLAJ-UHFFFAOYSA-N
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Description

6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone is a complex organic compound with potential applications in various scientific fields This compound features a quinoline core substituted with a fluorine atom and a thiomorpholine ring, along with a pyrrolidine moiety attached to a methanone group

Preparation Methods

The synthesis of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the thiomorpholine ring. The final step involves the attachment of the pyrrolidine moiety to the methanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other advanced techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom and other substituents on the quinoline ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Medicine: Its unique structure suggests it could be explored for pharmacological activities, including antimicrobial, antiviral, or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways. Detailed studies using techniques like molecular docking, biochemical assays, and cellular experiments are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar compounds to 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone include other quinoline derivatives with different substituents. For example:

    6-Fluoroquinoline: Lacks the thiomorpholine and pyrrolidine groups, making it less complex.

    4-(Thiomorpholin-4-yl)quinoline: Does not have the fluorine atom or the pyrrolidine moiety.

    Pyrrolidinylquinoline derivatives: These compounds may have different substituents on the quinoline ring or variations in the pyrrolidine group. The uniqueness of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(6-fluoro-4-thiomorpholin-4-ylquinolin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-13-3-4-16-14(11-13)17(21-7-9-24-10-8-21)15(12-20-16)18(23)22-5-1-2-6-22/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKLOTKEWUNLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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